3-Ethyl-4-methylpentanoic acid

Lipophilicity Partition coefficient Solvent extraction

3‑Ethyl‑4‑methylpentanoic acid is a saturated, branched‑chain carboxylic acid (C₈H₁₆O₂, MW 144.21) belonging to the class of alkyl‑substituted pentanoic acids. Its structure features an ethyl group at C‑3 and a methyl group at C‑4 of the pentanoic backbone, which confers distinct lipophilicity and steric properties compared to simpler methyl‑branched or linear analogs.

Molecular Formula C8H16O2
Molecular Weight 144.214
CAS No. 60308-89-6
Cat. No. B2598033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methylpentanoic acid
CAS60308-89-6
Molecular FormulaC8H16O2
Molecular Weight144.214
Structural Identifiers
SMILESCCC(CC(=O)O)C(C)C
InChIInChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
InChIKeyJOTRMYCCALXLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3‑Ethyl‑4‑methylpentanoic Acid (CAS 60308‑89‑6) Procurement Guide: Chemical Identity and Core Properties


3‑Ethyl‑4‑methylpentanoic acid is a saturated, branched‑chain carboxylic acid (C₈H₁₆O₂, MW 144.21) belonging to the class of alkyl‑substituted pentanoic acids. Its structure features an ethyl group at C‑3 and a methyl group at C‑4 of the pentanoic backbone, which confers distinct lipophilicity and steric properties compared to simpler methyl‑branched or linear analogs. Predicted physicochemical parameters include a boiling point of 230.6 ± 8.0 °C, a density of 0.924 ± 0.06 g/cm³, an acid dissociation constant (pKa) of 4.76 ± 0.10, and a log P of 2.54 (ACD/Labs) . The compound is commercially available as a racemic mixture (typical purity ≥ 95%), while the single (3R)‑enantiomer (CAS 79194‑60‑8) is also offered as a chiral building block .

Why Generic Branched Pentanoic Acids Cannot Replace 3‑Ethyl‑4‑methylpentanoic Acid


Superficially similar branched pentanoic acids – such as 4‑methylpentanoic acid (isocaproic acid), 3‑methylpentanoic acid, or 3,4‑dimethylpentanoic acid – differ fundamentally in their substitution pattern, leading to measurable shifts in lipophilicity, boiling point, and acidity that preclude simple interchange in distillation‑based purification, solvent‑extraction protocols, or structure‑activity‑dependent applications. More critically, none of the common analogs serve as a direct precursor to the ant sex‑pheromone component (R)‑3‑ethyl‑4‑methylpentan‑1‑ol, a role that is unique to the 3‑ethyl‑4‑methyl substitution motif [1][2]. Substitution without quantitative verification of these property differences therefore risks failure in synthetic route fidelity, bioassay reproducibility, or regulatory impurity profiling.

Quantitative Differentiation Evidence: 3‑Ethyl‑4‑methylpentanoic Acid vs Closest Analogs


Lipophilicity (log P) Elevation vs 4‑Methylpentanoic Acid

The 3‑ethyl‑4‑methyl substitution raises the octanol‑water partition coefficient (log P) by 0.89 units relative to 4‑methylpentanoic acid, translating to an approximately 7.7‑fold higher partition coefficient. The target compound exhibits a predicted log P of 2.54 (ACD/Labs) , whereas 4‑methylpentanoic acid (isocaproic acid) has a measured/predicted log P of 1.65 [1].

Lipophilicity Partition coefficient Solvent extraction

Boiling Point Elevation vs 4‑Methylpentanoic and 3‑Methylpentanoic Acids

3‑Ethyl‑4‑methylpentanoic acid boils approximately 30–35 °C higher than the two most common mono‑methyl branched pentanoic acids. The target compound has a predicted boiling point of 230.6 ± 8.0 °C at 760 mmHg , while 4‑methylpentanoic acid boils at 199–201 °C (lit.) and 3‑methylpentanoic acid at 196–198 °C (lit.) [1].

Distillation Boiling point Purification

Acid Strength (pKa) Shift vs 4‑Methylpentanoic Acid

The ethyl substituent at C‑3 imparts a slight inductive electron‑donating effect that marginally strengthens the carboxylic acid relative to 4‑methylpentanoic acid. The target compound has a predicted pKa of 4.76 ± 0.10 , whereas 4‑methylpentanoic acid has a reported pKa of 4.84 (measured at 18 °C) [1].

Acid dissociation pKa Ionization state

Chiral Pheromone Precursor: Enantiomer‑Specific Biological Activity

3‑Ethyl‑4‑methylpentanoic acid is the direct synthetic precursor to 3‑ethyl‑4‑methylpentan‑1‑ol, a critical component of the sex pheromone of slave‑making ants (Polyergus spp.). The (3R)‑enantiomer of the derived alcohol shows exclusive biological activity: field trials confirmed that only the (R)‑enantiomer attracts male ants, while the (S)‑enantiomer is neither attractive nor inhibitory [1]. Asymmetric synthesis of the methyl ester via (2R)‑bornane‑10,2‑sultam chiral auxiliary achieves >94% enantiomeric excess for both (3R)‑ and (3S)‑enantiomers [2]. The racemic acid (CAS 60308‑89‑6) itself can be reduced to racemic alcohol, which retains pheromonal activity and is used in cost‑sensitive ecological studies [3].

Chemical ecology Enantioselectivity Pheromone synthesis

CO₂‑Based One‑Step Synthetic Route with Documented Yield

A one‑pot, Ta‑catalyzed carboxylation of propylene using n‑BuMgBr and CO₂ provides direct access to racemic 3‑ethyl‑4‑methylpentanoic acid with a reported isolated yield of 2.6 g . This contrasts with the multi‑step, chiral‑auxiliary‑based routes required for enantiomerically pure material and with the longer synthetic sequences typically required for other branched pentanoic acids bearing quaternary carbons.

Organic synthesis Carbon dioxide utilization Reaction yield

Procurement‑Relevant Application Scenarios for 3‑Ethyl‑4‑methylpentanoic Acid


Chemical Ecology – Synthesis of Ant Sex Pheromone Components

The compound serves as the direct precursor to racemic (R,S)‑3‑ethyl‑4‑methylpentan‑1‑ol, a synergistic component of Polyergus ant sex pheromones. Reduction of the acid yields the racemic alcohol, which shows field‑attractive activity comparable to the single (R)‑enantiomer [1]. For enantiopure applications, the (3R)‑enantiomer of the acid (CAS 79194‑60‑8) can be procured or synthesized via the >94% ee asymmetric route [2]. This dual availability makes it the only branched pentanoic acid that supports both cost‑effective racemic pheromone production and high‑value chiral pheromone research.

Pharmaceutical Impurity Reference Standard for Dabigatran

3‑Ethyl‑4‑methylpentanoic acid is catalogued as Dabigatran Impurity 111 [1], indicating its relevance as a process‑related impurity or intermediate in dabigatran etexilate synthesis. Laboratories performing ANDA method validation or quality‑control (QC) release testing for generic dabigatran require this specific compound as a reference standard; structurally similar branched acids cannot substitute because they would not match the chromatographic retention time or mass spectral fragmentation of the targeted impurity.

Chiral Building Block for Asymmetric Synthesis

The (3R)‑enantiomer (CAS 79194‑60‑8, ≥95% purity, Sigma‑Aldrich [1]) is stocked as a liquid chiral carboxylic acid building block. Its single stereocenter, established via chiral‑auxiliary or biocatalytic routes, enables its use in the synthesis of diastereomerically pure bioactive molecules. The racemic form (CAS 60308‑89‑6) is the cost‑effective starting material for method development and scale‑up optimization before committing to the more expensive single enantiomer.

Physicochemical Method Development and Solvent Extraction Studies

The 0.89 log P elevation and 30 °C boiling point increase relative to 4‑methylpentanoic acid [1][2] make the compound a useful probe for studying the effect of alkyl branching on partition behavior and distillation efficiency. Researchers optimizing liquid‑liquid extraction protocols or GC separation methods for branched fatty acids can use this compound as a well‑characterized reference with documented predicted properties.

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